Lenalidomide-PEG2-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . The addition of PEG2 (polyethylene glycol) and propargyl groups enhances its solubility and potential for targeted drug delivery, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of Lenalidomide-PEG2-propargyl involves several steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidinedione, followed by catalytic reduction using palladium on carbon (Pd/C) under hydrogen pressure.
PEGylation: The PEG2 moiety is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG2 reacts with an activated ester derivative of lenalidomide.
Industrial production methods focus on optimizing these reactions for scalability, yield, and purity, often employing continuous flow chemistry and advanced purification techniques.
Análisis De Reacciones Químicas
Lenalidomide-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can be used to modify the nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where functional groups like halides are replaced with nucleophiles such as amines or thiols.
Click Chemistry: The propargyl group allows for click chemistry reactions, forming stable triazole linkages with azides under copper(I) catalysis.
Common reagents include palladium on carbon (Pd/C), copper(I) catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include modified lenalidomide derivatives with enhanced biological activity and solubility.
Aplicaciones Científicas De Investigación
Lenalidomide-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: The compound is used in the development of novel drug delivery systems and as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying protein-protein interactions and cellular signaling pathways, particularly in cancer research.
Mecanismo De Acción
Lenalidomide-PEG2-propargyl exerts its effects through multiple mechanisms:
Antiangiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Protein Degradation: This compound induces the ubiquitination and proteasomal degradation of specific proteins, such as IKZF1 and IKZF3, which are essential for the survival of myeloma cells.
The molecular targets include cereblon, a substrate receptor of the CRL4 E3 ligase complex, and various signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Lenalidomide-PEG2-propargyl can be compared with other similar compounds, such as:
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties but with significant teratogenic effects.
Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects compared to lenalidomide.
CC-122, CC-220, and CC-885: Novel thalidomide analogs designed for better clinical efficacy and selectivity.
This compound stands out due to its improved solubility, targeted delivery potential, and enhanced biological activity, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C20H23N3O5 |
---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
3-[3-oxo-7-[2-(2-prop-2-ynoxyethoxy)ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H23N3O5/c1-2-9-27-11-12-28-10-8-21-16-5-3-4-14-15(16)13-23(20(14)26)17-6-7-18(24)22-19(17)25/h1,3-5,17,21H,6-13H2,(H,22,24,25) |
Clave InChI |
YLCSYUDKSZPIOI-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.